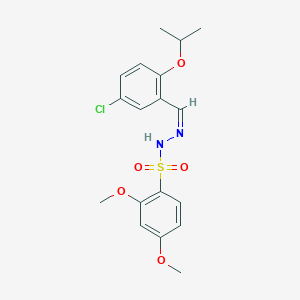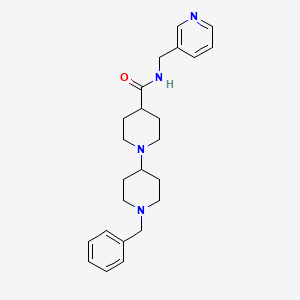
N'-(5-chloro-2-isopropoxybenzylidene)-2,4-dimethoxybenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(5-chloro-2-isopropoxybenzylidene)-2,4-dimethoxybenzenesulfonohydrazide, also known as CIBO, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects are still being investigated.
作用機序
The exact mechanism of action of N'-(5-chloro-2-isopropoxybenzylidene)-2,4-dimethoxybenzenesulfonohydrazide is still being investigated, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation, as well as the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell death, and the modulation of neurotransmitter release. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of N'-(5-chloro-2-isopropoxybenzylidene)-2,4-dimethoxybenzenesulfonohydrazide is its potential as a lead compound for the development of new drugs. Its ability to inhibit cell growth and induce cell death makes it a promising candidate for the treatment of various diseases, including cancer. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of N'-(5-chloro-2-isopropoxybenzylidene)-2,4-dimethoxybenzenesulfonohydrazide. One direction is the further investigation of its mechanism of action and its potential as a lead compound for the development of new drugs. Another direction is the study of its potential neuroprotective effects and its ability to modulate neurotransmitter release. Additionally, the development of more soluble derivatives of this compound may help to overcome some of its limitations in experimental settings.
合成法
The synthesis of N'-(5-chloro-2-isopropoxybenzylidene)-2,4-dimethoxybenzenesulfonohydrazide involves the reaction of 5-chloro-2-isopropoxybenzaldehyde with 2,4-dimethoxybenzenesulfonylhydrazide in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N'-(5-chloro-2-isopropoxybenzylidene)-2,4-dimethoxybenzenesulfonohydrazide has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death in vitro. In neurobiology, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In drug discovery, this compound has been investigated as a potential lead compound for the development of new drugs.
特性
IUPAC Name |
N-[(Z)-(5-chloro-2-propan-2-yloxyphenyl)methylideneamino]-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c1-12(2)26-16-7-5-14(19)9-13(16)11-20-21-27(22,23)18-8-6-15(24-3)10-17(18)25-4/h5-12,21H,1-4H3/b20-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJGWHMWVJNSFP-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C=NNS(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)/C=N\NS(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5081615.png)
![5-[(mesitylamino)methylene]-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5081627.png)
![N-cyclopentyl-N'-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5081633.png)
![1-methyl-4-(4-{[(4-methylphenyl)thio]methyl}benzoyl)piperazine](/img/structure/B5081637.png)

![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5081656.png)
![(3R*,4R*)-1-(2-phenylethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5081675.png)
![N-methyl-6-(4-morpholinyl)-N-(5-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5081686.png)
![1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5081690.png)
![3-(1-cyano-2-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}vinyl)benzonitrile](/img/structure/B5081701.png)

![N,N-diethyl-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5081711.png)
![N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B5081724.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B5081735.png)
